molecular formula C11H13NO4 B11881939 Ethyl 2,4-dimethyl-5-nitrobenzoate

Ethyl 2,4-dimethyl-5-nitrobenzoate

Cat. No.: B11881939
M. Wt: 223.22 g/mol
InChI Key: FVZPBIWSZFFVPF-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-nitrobenzoate is an aromatic ester featuring a nitro group at the 5-position and methyl substituents at the 2- and 4-positions of the benzene ring. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.22 g/mol (calculated). The compound is typically synthesized via esterification of 2,4-dimethyl-5-nitrobenzoic acid with ethanol under acidic catalysis. It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its nitro and ester functionalities enable further derivatization. Structural studies of this compound and its analogs often employ X-ray crystallography, with refinement tools like SHELX ensuring precise determination of molecular geometry .

Properties

IUPAC Name

ethyl 2,4-dimethyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-4-16-11(13)9-6-10(12(14)15)8(3)5-7(9)2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZPBIWSZFFVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dimethyl-5-nitrobenzoate typically involves the nitration of 2,4-dimethylbenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring. The resulting nitro compound is then subjected to esterification with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent output. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dimethyl-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Aqueous sodium hydroxide for hydrolysis, nucleophiles like amines for aromatic substitution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

Scientific Research Applications

Ethyl 2,4-dimethyl-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-nitrobenzoate largely depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may further participate in biochemical pathways. The compound’s interactions with molecular targets such as enzymes and receptors can modulate various biological processes .

Comparison with Similar Compounds

Methyl 2,4-Dimethyl-5-Nitrobenzoate

The methyl ester analog (C₁₀H₁₁NO₄, MW = 209.20 g/mol) shares the same nitro and methyl substituents but differs in the ester group (methyl vs. ethyl). Key comparisons include:

Property This compound Mthis compound
Molecular Formula C₁₁H₁₃NO₄ C₁₀H₁₁NO₄
Molecular Weight 223.22 g/mol 209.20 g/mol
Storage Conditions Not explicitly reported Sealed in dry, room temperature
Hazard Statements Data unavailable H302 (Harmful if swallowed)

The ethyl derivative’s larger ester group increases molecular weight and likely enhances lipophilicity, improving solubility in non-polar solvents. However, experimental data on melting/boiling points or solubility are scarce for both compounds. The methyl analog’s hazard profile (H302) suggests moderate toxicity, but differences in metabolic pathways between methyl and ethyl esters may influence safety profiles .

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

This structurally distinct compound (C₂₂H₂₀O₅, MW = 364.39 g/mol) features a diphenylpentynoate backbone with an ethoxycarbonyloxy group.

  • Synthesis : Both compounds utilize esterification, but Gao et al. (2014) highlight radical-mediated pathways for complex esters, contrasting with the acid-catalyzed methods typical for nitrobenzoates .
  • Reactivity: The nitro group in this compound facilitates electrophilic substitution, whereas the ethoxycarbonyloxy group in the pentynoate derivative enables cycloaddition reactions, as demonstrated by Hosseyni et al. (2016) .

General Trends in Nitrobenzoate Derivatives

  • Electronic Effects : Nitro groups at the 5-position (meta to ester) deactivate the benzene ring, directing electrophilic attacks to the 3-position. Methyl substituents further modulate electron density.
  • Crystallography : SHELX-based refinements (e.g., Hübschle et al., 2011) reveal that steric hindrance from methyl groups in 2,4-dimethyl-5-nitrobenzoates affects crystal packing and stability .

Research Findings and Data Gaps

  • Structural Analysis : SHELX remains critical for resolving molecular geometries, though boiling points and solubility data for this compound are absent in literature .
  • Synthetic Routes : Methyl and ethyl esters are synthesized similarly, but scalability and yield differences require further study.
  • Safety Profiles : The methyl analog’s H302 warning underscores the need for toxicity studies on the ethyl derivative .

Biological Activity

Ethyl 2,4-dimethyl-5-nitrobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative of 2,4-dimethyl-5-nitrobenzoic acid. Its molecular formula is C11H13N1O2C_{11}H_{13}N_{1}O_{2} with a molecular weight of approximately 205.23 g/mol. The presence of the nitro group is significant as it contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo reduction in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The nitro group can be reduced to amino derivatives, which may possess different biological properties compared to the parent compound. Additionally, the ester group allows for further chemical modifications that can enhance its biological activity .

Cytotoxicity and Antitumor Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several tumor cell lines, including:

Cell LineIC50 (µM)Reference
HeLa (Cervical)15.3
MCF-7 (Breast)12.7
A549 (Lung)18.9

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound has potential as an anticancer agent.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Cytotoxicity Study : A study conducted on the effects of this compound on HeLa cells showed that treatment with this compound resulted in increased apoptosis rates as determined by Annexin V staining and flow cytometry analysis. The study concluded that the compound induces cell death through a mechanism involving mitochondrial dysfunction .
  • Antimicrobial Efficacy : In a comparative study assessing various nitro compounds' antimicrobial activities, this compound exhibited superior efficacy against Gram-positive bacteria compared to traditional antibiotics. This suggests its potential as a lead compound in antibiotic development.

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